N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
説明
特性
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-29-15-19(14-27-29)22-11-16(9-10-25-22)13-26-24(30)18-7-8-21-20(12-18)23(31-28-21)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBKUKPGUZHYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[c]isoxazole moiety with a pyridine and pyrazole substituent. This structural diversity is crucial for its biological activity. The molecular formula is , and it has a molecular weight of 357.4 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
| Log P | 3.2 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives containing isoxazole rings have shown potential in inhibiting the invasive phenotype of triple-negative breast cancer (TNBC) cells. The mechanism involves the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .
Antimicrobial Activity
In vitro tests have demonstrated that related benzisoxazole compounds possess antimicrobial properties against various strains, including resistant strains of Plasmodium falciparum. The lipophilicity of these compounds, quantified by Log P values, correlates with their biological activity, suggesting that higher lipophilicity enhances antimicrobial effects .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. These interactions may alter enzyme activities or receptor functions, leading to various biological effects. Molecular docking studies suggest binding affinity to targets involved in cell proliferation and apoptosis pathways.
Study on Isoxazole Derivatives
A study focused on novel isoxazole derivatives highlighted the compound's ability to inhibit cancer progression effectively. The derivative CM2-II-173 was shown to significantly reduce the invasiveness of TNBC cells by inhibiting key signaling pathways associated with cancer metastasis .
Antiplasmodial Activity Evaluation
Another investigation assessed the antiplasmodial activity of synthesized benzisoxazoles. The results indicated that certain substitutions at the R3 position significantly enhanced activity against Plasmodium falciparum, with IC50 values ranging from 12 to 16 µM for the most active compounds .
Cytotoxicity Assessments
Cytotoxicity tests conducted on various cell lines (e.g., MCF7) revealed that some derivatives exhibited CC50 values higher than 15 µM, indicating moderate cytotoxicity while still retaining selectivity toward cancer cells .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs, including pyrazole-carboxamides, isoxazole derivatives, and hybrid heterocyclic systems. Below is a comparative analysis based on available evidence:
Research Findings
- Enzyme Inhibition : Pyrazole-carboxamides with nitro or methoxy groups () have shown moderate kinase inhibition in preliminary studies, but the target compound’s benzo[c]isoxazole core may enhance selectivity for serine/threonine kinases due to its planar rigidity .
- Metabolic Stability : The pyridinylmethyl group in the target compound could reduce first-pass metabolism compared to benzyl-substituted analogs (), as pyridine rings are less prone to oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
